molecular formula C16H18N2 B8485762 2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine CAS No. 62100-61-2

2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine

Cat. No.: B8485762
CAS No.: 62100-61-2
M. Wt: 238.33 g/mol
InChI Key: HYZFUIHGLHXCOH-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62100-61-2

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-prop-2-enyl-3,4-dihydro-1H-benzo[g]isoquinolin-5-amine

InChI

InChI=1S/C16H18N2/c1-2-8-18-9-7-15-13(11-18)10-12-5-3-4-6-14(12)16(15)17/h2-6,10H,1,7-9,11,17H2

InChI Key

HYZFUIHGLHXCOH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=C(C3=CC=CC=C3C=C2C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7.9 g of 5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinoline, 5.3 g of allyl bromide, 2.6 g of triethylamine in 50 ml of anhydrous chloroform is heated to the boil for 4.5 hours while stirring. 100 ml of water are added to the resulting solution after cooling to room temperature, the solution is made alkaline with 40% caustic soda solution, and the organic phase is separated off. The organic solution is washed neutral with water, dried over sodium sulphate and concentrated by evaporation. The residue is recrystallized twice from methanol. M.Pt. of the title compound: 74° - 76°.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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